molecular formula C59H95N15O18S B1630603 Kassinin

Kassinin

Cat. No. B1630603
M. Wt: 1334.5 g/mol
InChI Key: NXTPETCPVNEEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecapeptide tachykinin found in the central nervous system of the amphibian Kassina senegalensis. It is similar in structure and action to other tachykinins, but is especially effective in contracting smooth muscle tissue and stimulating the micturition reflex.

Scientific Research Applications

Molecular Structure and Interaction of Kassinin

Kassinin, a tachykinin peptide of amphibian origin, exhibits significant structural changes in different environments. In aqueous solutions, Kassinin tends to adopt an extended chain conformation. However, in the presence of lipid environments like perdeuterated dodecylphosphocholine (DPC) micelles, it transitions into a helical conformation, particularly in the central core and C-terminal region. This structural flexibility is crucial for its interaction with neurokinin-1 receptors, a characteristic common among neurokinin-1 selective agonists. The conformation adopted by Kassinin in lipid environments aligns with the structural motif of neurokinin-1 selective agonists, highlighting its potential applications in understanding peptide-membrane interactions and receptor-ligand dynamics (Grace, Lynn, & Cowsik, 2001).

Biological Roles and Bioactivity

Kassinin and its biosynthetic precursors play a pivotal role in various biological processes. The structure and organization of kassinin's biosynthetic precursors, derived from cDNA cloned from skin secretion libraries, reveal intricate details about its bioactivity. Kassinin and its novel analog (Thr2, Ile9)-kassinin, identified in skin secretions, exhibit high bioactivity on rat urinary bladder smooth muscle at nanomolar concentrations. The insights into the molecular structure and the bioactive core of kassinin offer a deeper understanding of its role in regulatory processes, potentially contributing to the development of therapeutic agents targeting specific receptors or biological pathways (Wang et al., 2009).

Amyloid Peptide Interactions and Implications

The interaction of Kassinin with amyloid peptides presents intriguing implications, especially in the context of diseases like Alzheimer's. Kassinin, along with other tachykinin peptides, shares similar primary sequences with the amyloid-β peptide Aβ25-35. This similarity allows the exploration of Kassinin's role in amyloid aggregation and its potential therapeutic implications. Notably, the charge of the C-terminus in Kassinin significantly influences its aggregation kinetics. Understanding these interactions and the distinct behaviors of Kassinin in the presence of amyloid peptides could pave the way for novel therapeutic approaches for neurodegenerative diseases (Carballo-Pacheco, Ismail, & Strodel, 2015).

properties

IUPAC Name

3-amino-4-[[1-[2-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H95N15O18S/c1-30(2)24-38(53(86)66-35(49(63)82)20-23-93-7)65-44(77)28-64-58(91)47(31(3)4)72-55(88)39(25-33-14-9-8-10-15-33)69-52(85)37(18-19-43(62)76)67-54(87)40(27-46(80)81)70-56(89)41(29-75)71-51(84)36(16-11-12-21-60)68-57(90)42-17-13-22-74(42)59(92)48(32(5)6)73-50(83)34(61)26-45(78)79/h8-10,14-15,30-32,34-42,47-48,75H,11-13,16-29,60-61H2,1-7H3,(H2,62,76)(H2,63,82)(H,64,91)(H,65,77)(H,66,86)(H,67,87)(H,68,90)(H,69,85)(H,70,89)(H,71,84)(H,72,88)(H,73,83)(H,78,79)(H,80,81)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTPETCPVNEEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H95N15O18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895029
Record name Kassinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kassinin

CAS RN

63968-82-1
Record name Kassinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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